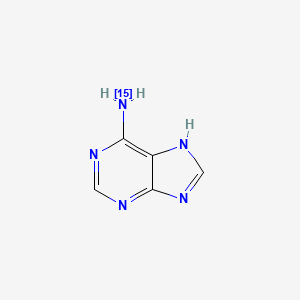
3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound featuring a pyrimidine ring substituted with a 4-methylbenzyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzylamine with a suitable pyrimidine precursor, followed by cyclization and subsequent functional group modifications to introduce the benzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various substituted benzoic acids, reduced pyrimidine derivatives, and halogenated aromatic compounds.
Applications De Recherche Scientifique
3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylbenzyl benzoic acid: Similar structure but lacks the pyrimidine ring.
2-oxotetrahydro-1(2H)-pyrimidinyl benzoic acid: Similar structure but lacks the 4-methylbenzyl group.
Uniqueness
The uniqueness of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid lies in its combined structural features, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-[3-[(4-methylphenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-8-15(9-7-14)13-20-10-3-11-21(19(20)24)17-5-2-4-16(12-17)18(22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,22,23) |
Clé InChI |
YFMHSJRRTFLOOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13358374.png)
![3-Bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B13358382.png)

![2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one](/img/structure/B13358394.png)
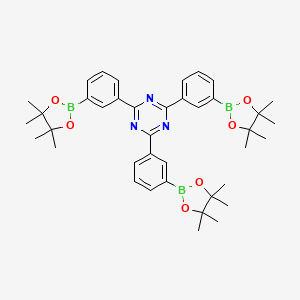
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358403.png)
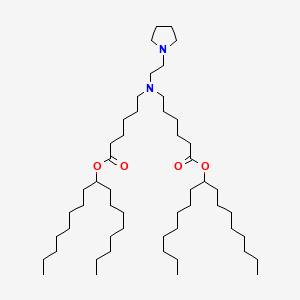
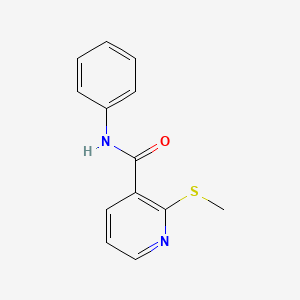
![3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358420.png)
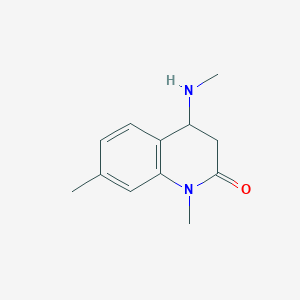

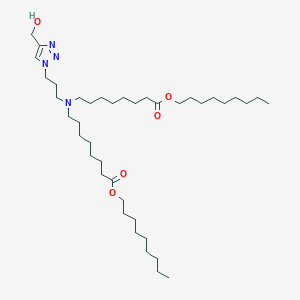
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)
